アリスタルクタム BIII

概要

説明

Synthesis Analysis

The synthesis of Aristolactam BIII, along with other aristolactams, can be achieved through a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction, efficiently producing natural aristolactams such as Aristolactam BII (cepharanone B), Aristolactam BIII, Aristolactam FI (piperolactam A), N-methyl piperolactam A, and sauristolactam (Kim et al., 2008). Another approach involves a bimetallic Rh(III)/Ag(I) relay catalysis for the efficient construction of relevant molecular frameworks, highlighting a method applied in the rapid total synthesis of aristolactam BII, which shares close structural relations with Aristolactam BIII (Ji et al., 2017).

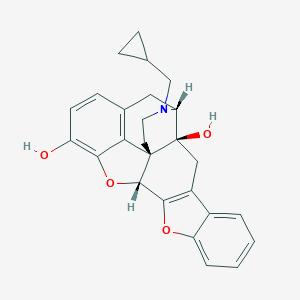

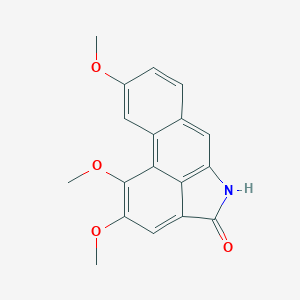

Molecular Structure Analysis

The aristolactam BIII structure, characterized by its phenanthrene chromophore, is central to its physicochemical and biological activities. This motif is common across aristolactams and is integral to their interaction with biological targets (Kumar et al., 2003).

Chemical Reactions and Properties

Aristolactam BIII, like other aristolactams, participates in various chemical reactions due to its active functional groups. Synthesized derivatives have been evaluated for their biological activities, including cytotoxicity, where modifications on the phenanthrene nucleus and the lactam moiety have been explored (Couture et al., 2002).

Physical Properties Analysis

The physical properties of aristolactam BIII, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. Detailed studies on these properties are essential for understanding its behavior in different environments and applications.

Chemical Properties Analysis

Aristolactam BIII exhibits specific chemical properties due to its molecular structure. Its reactivity and interactions with DNA, for example, have been subjects of interest. Studies have shown the ability of aristolactams to form DNA adducts, which is significant for understanding their biological impact and potential risks (Pfau et al., 1991).

科学的研究の応用

DYRK1A阻害

アリスタルクタム BIIIは、デュアル特異性チロシンリン酸化調節キナーゼ1A(DYRK1A)の天然由来阻害剤として同定されています . DYRK1Aは、ダウン症候群(DS)における重要な病原性因子であり、ヒト染色体21のトリソミーによりDYRK1Aが1.5倍過剰発現します . This compoundは、ダウン症候群関連表現型の救済に潜在的な可能性を示しています .

神経疾患の治療

This compoundは、神経疾患の治療に潜在的な可能性を示しています。 DYRK1Aトランスジェニックマウス由来線維芽細胞の増殖欠損とDS様ショウジョウバエモデルの神経欠損を救済することがわかりました .

タウ過リン酸化抑制

This compoundの経口投与は、DYRK1Aトランスジェニックマウスの脳におけるタウ過リン酸化を急性的に抑制することがわかりました . これは、タウ過リン酸化が重要な因子である神経変性疾患の治療における潜在的な用途を示唆しています。

CDK1/サイクリンB阻害

2,500種の植物抽出物の体系的なインビトロ評価において、this compoundは、DYRK1AでサブマイクロモルIC50値を示し、CDK1/サイクリンBも阻害することがわかりました . CDK1/サイクリンBは細胞周期調節において重要な役割を果たし、その阻害は癌治療に影響を与える可能性があります .

癌治療における潜在的な役割

DYRK1AおよびCDK1/サイクリンBに対する阻害効果を考えると、this compoundは癌治療に潜在的に使用できます。 これらのキナーゼの両方は、癌などのいくつかのヒト疾患に関与しています .

ハーブ植物由来の天然物

This compoundはハーブ植物由来の天然物です . これは、生薬および創薬分野における潜在的な用途を示唆しています。

作用機序

Target of Action

Aristolactam BIII is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a significant pathogenic factor in Down syndrome, where it is overexpressed due to trisomy of human chromosome 21 .

Mode of Action

Aristolactam BIII potently inhibits the kinase activity of DYRK1A in vitro . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .

Biochemical Pathways

The inhibition of DYRK1A by Aristolactam BIII affects the phosphorylation of Tau, a protein that stabilizes microtubules in neurons . Over-phosphorylation of Tau can lead to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases.

Pharmacokinetics

It’s known that aristolactam biii can be administered orally .

Result of Action

Aristolactam BIII rescues the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological and phenotypic defects of Down syndrome-like Drosophila models . It also acutely suppresses Tau hyperphosphorylation in the brain of DYRK1A transgenic mice .

Safety and Hazards

生化学分析

Biochemical Properties

Aristolactam BIII potently inhibits the kinase activity of DYRK1A . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The inhibition of DYRK1A by Aristolactam BIII is considered a therapeutic strategy to modify diseases related to DYRK1A overexpression .

Cellular Effects

Aristolactam BIII has been shown to rescue the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts . It also ameliorates neurological and phenotypic defects of Down Syndrome-like Drosophila models . Aristolactam BIII significantly increased cyclin D1 content in primary fibroblasts of DYRK1A transgenic mice and increased BrdU labeling by 2–3 times .

Molecular Mechanism

The molecular mechanism of Aristolactam BIII involves the inhibition of DYRK1A’s kinase activity . This inhibition effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The suppression of Tau hyperphosphorylation is believed to be a key factor in the therapeutic potential of Aristolactam BIII for the treatment of DYRK1A-related diseases .

Dosage Effects in Animal Models

The effects of Aristolactam BIII at different dosages in animal models have not been extensively studied. It has been demonstrated that Aristolactam BIII can ameliorate cognitive impairment in DYRK1A overexpression mice in vivo .

Metabolic Pathways

It is known that Aristolactam BIII inhibits DYRK1A, which plays a significant role in various cellular processes .

Transport and Distribution

The transport and distribution of Aristolactam BIII within cells and tissues have not been extensively studied. It has been isolated from the roots of certain plant species , suggesting that it may be transported and distributed within these plants.

Subcellular Localization

Given its role as a DYRK1A inhibitor, it is likely that it localizes to areas of the cell where DYRK1A is present .

特性

IUPAC Name |

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

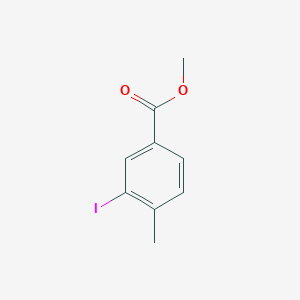

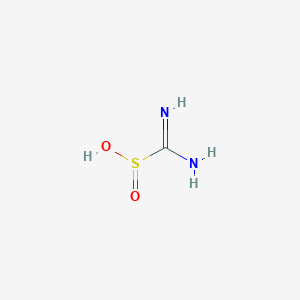

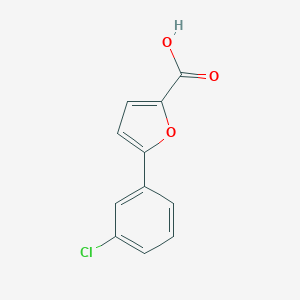

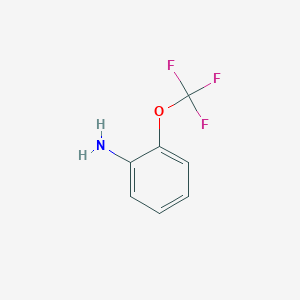

Retrosynthesis Analysis

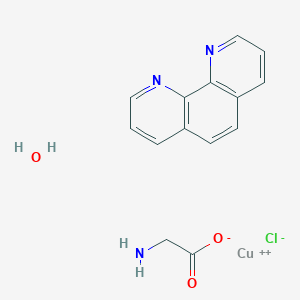

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Aristolactam BIII?

A1: Aristolactam BIII has shown promising biological activity, particularly as a DYRK1A inhibitor []. This inhibition has been linked to the rescue of Down syndrome-related phenotypes in research studies []. Additionally, Aristolactam BIII has demonstrated cytotoxic activity against several cancer cell lines, including P-388, HT-29, and A549 [].

Q2: Where is Aristolactam BIII naturally found?

A2: Aristolactam BIII has been isolated from various plant species, including Ottonia anisum [], Piper arborescens [], and Fissistigma balansae []. These plants belong to the Piperaceae family, known for its diverse chemical constituents and medicinal properties.

Q3: Are there any synthetic routes available for producing Aristolactam BIII?

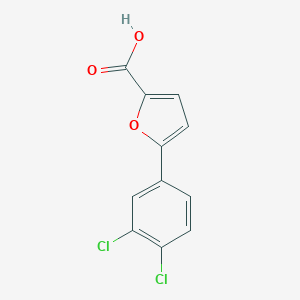

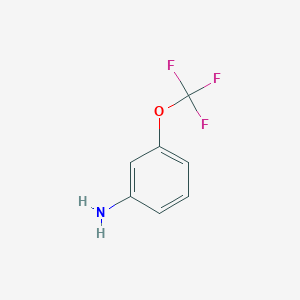

A3: While the provided research papers do not delve into the specific synthesis of Aristolactam BIII, they highlight a general approach for synthesizing phenanthrene lactams, including other aristolactams []. This method employs a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction using isoindolin-1-one and 2-formylphenylboronic acid []. Adapting this method for Aristolactam BIII synthesis could be an area of further exploration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)

![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)